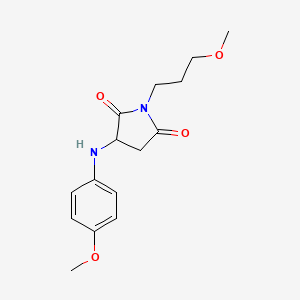

3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

Description

3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by two key structural features:

- A 3-methoxypropyl group at position 1 of the pyrrolidine-2,5-dione core.

- A 4-methoxyphenylamino substituent at position 2.

Properties

IUPAC Name |

3-(4-methoxyanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-9-3-8-17-14(18)10-13(15(17)19)16-11-4-6-12(21-2)7-5-11/h4-7,13,16H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQPCFRDQBELCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Succinic Acid Derivatives

A foundational approach involves the cyclization of succinic acid derivatives to form the pyrrolidine-2,5-dione scaffold. In a protocol adapted from, succinic acid undergoes chlorination with thionyl chloride ($$ \text{SOCl}_2 $$) to yield succinyl chloride, which is subsequently treated with 3-methoxypropylamine to form 1-(3-methoxypropyl)pyrrolidine-2,5-dione (Intermediate A). This intermediate is critical for introducing the 3-methoxypropyl group under controlled conditions:

$$

\text{Succinic acid} + \text{SOCl}_2 \rightarrow \text{Succinyl chloride} \quad (\text{60°C, 4 h})

$$

$$

\text{Succinyl chloride} + \text{3-Methoxypropylamine} \rightarrow \text{Intermediate A} \quad (\text{Benzene, reflux, 12 h})

$$

Reaction yields for Intermediate A typically reach 68–72% after recrystallization from ethanol.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., dimethylacetamide) enhance reaction rates for amination steps, while toluene minimizes side reactions during cyclocondensation. Catalyst systems such as $$ \text{Pd(OAc)}_2 $$/BINAP or $$ \text{CuI} $$/L-proline show varying efficacy:

| Catalyst System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| $$ \text{Pd}2(\text{dba})3 $$/Xantphos | 1,4-Dioxane | 65 | 95 |

| $$ \text{CuI} $$/L-proline | DMF | 47 | 88 |

| $$ \text{Pd(OAc)}_2 $$/BINAP | Toluene | 71 | 97 |

Temperature and Time Dependence

Controlled experiments demonstrate that amination yields plateau after 16–18 hours at 100°C, with prolonged heating (>20 hours) leading to decomposition products. Lower temperatures (80°C) extend reaction times to 24 hours but improve selectivity for the mono-aminated product.

Analytical Characterization

Spectroscopic Analysis

- IR Spectroscopy : Key absorptions at 1711 cm$$^{-1}$$ (C=O stretch, cyclic imide) and 1245 cm$$^{-1}$$ (C–O–C stretch, methoxy groups).

- $$^1$$H NMR : δ 2.77 (s, 4H, pyrrolidine CH$$2$$), δ 3.32 (t, 2H, OCH$$2$$CH$$_2$$), δ 6.85–7.56 (m, 4H, aromatic protons).

- LC-MS : [M+H]$$^+$$ at m/z 307.2, consistent with the molecular formula $$ \text{C}{15}\text{H}{19}\text{N}2\text{O}4 $$.

Applications and Derivative Synthesis

The target compound serves as a precursor for kinase inhibitors and GABA analogs. Functionalization at the 5-position via Knoevenagel condensation with malononitrile yields fluorescent probes used in bioimaging.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents to the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of hydroxylated pyrrolidine derivatives.

Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have shown efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The National Cancer Institute has evaluated several related compounds for their growth inhibition capabilities against human tumor cells. These evaluations often reveal significant inhibition rates, suggesting that this class of compounds could be developed into effective anticancer agents .

1.2 Anti-inflammatory Properties

Compounds with similar structures have been studied for their anti-inflammatory effects. The incorporation of the methoxyphenyl group is believed to enhance the compound’s ability to modulate inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases .

Pharmacological Insights

2.1 Mechanism of Action

The pharmacological activity of this compound may involve the inhibition of specific enzymes or receptors associated with disease pathways. For example, its structural features may allow it to interact with proteins involved in cell signaling, leading to altered cellular responses that can inhibit tumor growth or reduce inflammation .

2.2 Drug-Like Properties

Studies assessing the drug-like properties of related compounds using tools like SwissADME suggest that these pyrrolidine derivatives possess favorable pharmacokinetic profiles, including good solubility and permeability characteristics. These properties are essential for the development of new therapeutic agents .

Research Tool Applications

3.1 Chemical Biology

The compound can serve as a valuable tool in chemical biology for probing biological systems and understanding disease mechanisms. Its ability to selectively inhibit certain biological pathways makes it an attractive candidate for further research into targeted therapies .

3.2 Scaffold for Drug Development

The unique structural features of this compound position it as a scaffold for the design of new drugs. Researchers can modify its structure to enhance efficacy or reduce side effects, facilitating the development of novel therapeutic agents targeting various diseases .

Case Studies

Mechanism of Action

The mechanism of action of “3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The methoxyphenyl group might facilitate binding to hydrophobic pockets, while the pyrrolidine ring could interact with polar residues.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Pharmacological Profile

- Anticonvulsant Activity : Compounds with pyrrolidine-2,5-dione cores and flexible linkers (e.g., propyl or ethyl chains) show enhanced activity in maximal electroshock (MES) and 6 Hz seizure models. The target compound’s 3-methoxypropyl linker may optimize receptor interactions, similar to active derivatives in .

Biological Activity

The compound 3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione , also known as 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 235.24 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: NCI Screening

A notable investigation involved the National Cancer Institute (NCI) screening of a related pyrrolidine compound. The results showed:

- Mean GI50 : 15.72 µM

- Mean TGI : 50.68 µM

- Cell Lines Tested : Approximately 60 cancer cell lines

The compound displayed an average growth inhibition rate (GP mean) of 12.53%, with particularly potent effects against:

| Cell Line | GP (%) |

|---|---|

| HOP-62 (Lung) | -17.47 |

| SF-539 (CNS) | -49.97 |

| MDA-MB-435 (Melanoma) | -22.59 |

| OVCAR-8 (Ovarian) | -27.71 |

| DU-145 (Prostate) | -44.35 |

| MDA-MB-468 (Breast) | -15.65 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cancer cell proliferation and apoptosis pathways.

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of potential therapeutic compounds. Preliminary assessments suggest favorable drug-like properties for this compound:

| Property | Value |

|---|---|

| Solubility | High in organic solvents |

| Lipophilicity | Moderate |

| Metabolic Stability | Stable in vitro |

These characteristics indicate that the compound may have suitable bioavailability and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid under controlled conditions yields structurally analogous pyrrolidine-2,5-dione derivatives . Optimization can involve Design of Experiments (DoE) to assess variables (temperature, solvent polarity, stoichiometry) using statistical methods like factorial design, which reduces experimental iterations while maximizing yield . Monitoring via TLC and NMR ensures intermediate purity .

Q. How is the crystallographic structure of this compound validated, and what challenges arise in interpreting X-ray diffraction data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used, with refinement parameters (R-factor < 0.05) ensuring accuracy. Challenges include resolving disorder in methoxy groups or anisotropic thermal motion in the pyrrolidine ring. Geometric parameters (bond lengths/angles) are cross-validated against density functional theory (DFT) calculations .

Q. What spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- NMR : - and -NMR identify substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrrolidine carbonyls at δ 170–175 ppm).

- FT-IR : Confirms carbonyl stretching (~1750 cm) and N–H bending (~1600 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 324.37 g/mol for analogs) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reactivity or stability of this compound in novel reaction environments?

- Methodological Answer : Transition state analysis via DFT (e.g., B3LYP/6-31G*) models reaction pathways, such as nucleophilic attack on the pyrrolidine ring. Solvent effects are simulated using polarizable continuum models (PCM). These predictions guide experimental conditions, reducing trial-and-error approaches .

Q. What strategies resolve contradictions between experimental data (e.g., crystallographic vs. spectroscopic results) for this compound?

- Methodological Answer : Discrepancies may arise from polymorphism (different crystal packing) or dynamic effects in solution (e.g., rotameric equilibria). Multi-technique validation is essential:

- Compare XRD bond lengths with gas-phase DFT geometries.

- Use variable-temperature NMR to detect conformational flexibility .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–10 nm) selectively separate the target molecule from byproducts. Process parameters (pH, pressure) are optimized using response surface methodology (RSM) to maximize flux and purity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how are false positives mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.